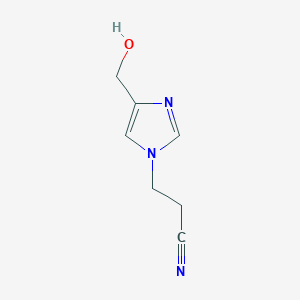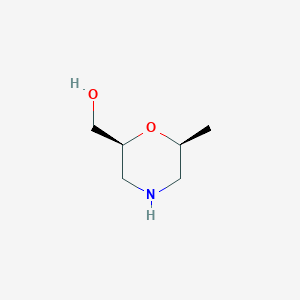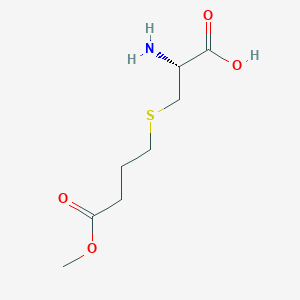
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile is a compound that features an imidazole ring substituted with a hydroxymethyl group and a propanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 4-(hydroxymethyl)-1H-imidazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with a nitrile-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-(4-(Carboxymethyl)-1H-imidazol-1-yl)propanenitrile.
Reduction: 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanamine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-1H-imidazole: Lacks the nitrile group, making it less versatile in certain reactions.
3-(1H-Imidazol-1-yl)propanenitrile: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-(Carboxymethyl)-1H-imidazole: Contains a carboxyl group instead of a nitrile, leading to different chemical properties.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-[4-(hydroxymethyl)imidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C7H9N3O/c8-2-1-3-10-4-7(5-11)9-6-10/h4,6,11H,1,3,5H2 |
Clave InChI |
FOFXFEYIAFBCFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN1CCC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)

![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)

![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)

![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
